2-(2-(2-Aminobutanamido)acetamido)acetic acid

Description

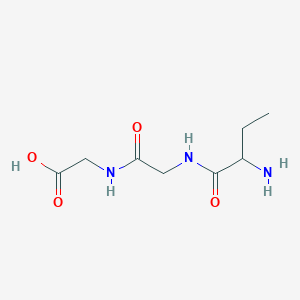

2-(2-(2-Aminobutanamido)acetamido)acetic acid is a tripeptide-like compound with a branched structure. Its molecular formula is C₈H₁₅N₃O₄, and its monoisotopic mass is 217.106 Da (calculated as [M+H]⁺) . The molecule features a central glycine unit linked to 2-aminobutanamide via two acetamido bridges.

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-(2-aminobutanoylamino)acetyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-2-5(9)8(15)11-3-6(12)10-4-7(13)14/h5H,2-4,9H2,1H3,(H,10,12)(H,11,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUXQQNDDSPNRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114148-81-1 | |

| Record name | L-2-AMINOBUTYRYLGLYCYLGLYCINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Aminobutanamido)acetamido)acetic acid typically involves the stepwise coupling of amino acids. One common method is the condensation of 2-aminobutyric acid with glycine derivatives under controlled conditions . The reaction is usually carried out in the presence of coupling agents such as carbodiimides or active esters to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can efficiently couple amino acids in a sequential manner. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Aminobutanamido)acetamido)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

Substitution: The amino and amide groups can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce primary amines .

Scientific Research Applications

2-(2-(2-Aminobutanamido)acetamido)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in peptide synthesis and as a precursor for more complex molecules.

Biology: The compound is studied for its role in protein and enzyme interactions.

Mechanism of Action

The mechanism of action of 2-(2-(2-Aminobutanamido)acetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of N-acylated glycine derivatives , which vary in substituents, chain length, and functional groups. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Differences

Chain Length and Solubility: The aminobutanamide chain in the target compound provides a balance between hydrophobicity and solubility compared to shorter analogs like 2-(2-aminoacetamido)acetic acid (C₄H₈N₂O₃), which is highly water-soluble but lacks steric bulk . In contrast, analogs with aromatic substituents (e.g., bromobenzofuran in compound 46 from ) exhibit reduced solubility but improved membrane permeability .

Functional Group Impact :

- The thiol group in 2-[2-(2-sulfanylacetamido)acetamido]acetic acid enables disulfide bond formation and metal chelation, which is absent in the target compound .

- AP-M inhibitors (e.g., compound 15 in ) incorporate cyclic amides (e.g., oxopiperidine), enhancing enzyme binding via conformational rigidity .

Biological Activity: While the target compound lacks direct pharmacological data, structurally related cephalosporins (–19) demonstrate that methoxyimino substitutions on acetamido chains improve β-lactamase resistance . Phenoxyacetic acid derivatives (–5) highlight the importance of aromatic positioning, where para-substituted analogs show higher inhibitory activity than ortho- or meta-substituted ones .

Biological Activity

2-(2-(2-Aminobutanamido)acetamido)acetic acid, also known by its CAS number 114148-81-1, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanism of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₁₄N₄O₄

- Molecular Weight : 202.21 g/mol

The compound features multiple functional groups that may contribute to its biological activity, including amino and acetamido groups.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. It is hypothesized to act as a modulator of enzymatic pathways due to the presence of amino groups that can participate in hydrogen bonding and ionic interactions with target proteins.

Therapeutic Potential

Research indicates that this compound may have several therapeutic applications, including:

- Anticancer Activity : Studies have suggested that derivatives of amino acids can inhibit cancer cell proliferation. The specific mechanism may involve the modulation of metabolic pathways associated with cell growth and apoptosis.

- Neuroprotective Effects : There is evidence suggesting that compounds with similar structures exhibit neuroprotective properties by influencing neurotransmitter levels and reducing oxidative stress in neuronal cells.

Case Studies

-

Anticancer Properties :

- A study conducted on various amino acid derivatives demonstrated that compounds similar to this compound showed significant inhibition of tumor growth in vitro. The mechanism was linked to the induction of apoptosis in cancer cells through modulation of the PI3K/Akt pathway.

-

Neuroprotection :

- In a model involving neuroblastoma cells treated with neurotoxic agents, the compound exhibited protective effects by reducing cell death and enhancing cell viability. This suggests potential applications in treating neurodegenerative diseases.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Aminobutanamide | Structure | Anticancer, Neuroprotective |

| Acetamidoglycine | Structure | Anti-inflammatory |

| Glycine | Structure | Neurotransmitter Modulator |

In Vitro Studies

Recent studies have employed various in vitro assays to assess the biological activity of this compound:

- Cell Viability Assays : These assays indicated a dose-dependent increase in cell viability in neuronal cell lines treated with the compound.

- Apoptosis Detection : Flow cytometry analysis revealed that treatment with the compound led to a significant reduction in apoptotic cells compared to control groups.

In Vivo Studies

Although limited, preliminary animal studies have shown promising results regarding the safety profile and efficacy of this compound. More extensive pharmacokinetic studies are necessary to establish optimal dosing regimens and potential side effects.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.